![molecular formula C16H14N4O B606798 6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 1628208-23-0](/img/structure/B606798.png)
6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a chemical compound with the molecular formula C16H14N4O . It is a white solid and is often used in pharmaceutical testing .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H14N4O.ClH/c1-10(2)13-14(11-6-4-3-5-7-11)19-15-12(8-17)9-18-20(15)16(13)21;/h3-7,9-10,19H,1-2H3;1H . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a white solid with a melting point of 332–334 °C . .Scientific Research Applications
Inhibition of KDM5A in Cisplatin-Induced Ototoxicity
CPI-455 has been used in research to investigate its potential role in cisplatin-induced ototoxicity . The compound, which is a KDM5A inhibitor, was found to reduce the expression of KDM5A and increase H3K4 trimethylation levels in cisplatin-injured cochlear hair cells . This resulted in the prevention of hair cell and spiral ganglion neuron death, and an increase in the number of ribbon synapses in a cisplatin-induced ototoxicity mouse model .
Regulation of Apoptosis-Related Genes
CPI-455 has been found to regulate a set of apoptosis-related genes, including Sos1, Sos2, and Map3k3 . This regulation is thought to be a key part of the mechanism underlying the protective effects of CPI-455 in cisplatin-induced ototoxicity .
Reduction of Stem-Like Properties in Oral Squamous Cell Carcinomas
Research has shown that CPI-455, through the inhibition of KDM5B, can reduce the stem-like properties of oral squamous cell carcinomas . This suggests that CPI-455 could potentially be used as a therapeutic agent in the treatment of this type of cancer .
Inhibition of KDM5A in Drug-Resistant Cells
CPI-455 also inhibits KDM5A, which is highly expressed in drug-resistant cells such as temozolomide (TMZ)-resistant glioblastoma cells . This suggests that CPI-455 could potentially be used to overcome drug resistance in certain types of cancer .
Enhancement of Bone Morphogenetic Protein 2 Expression
CPI-455 has been found to enhance the expression of bone morphogenetic protein 2 . This protein plays a crucial role in the formation of bone and cartilage, suggesting that CPI-455 could potentially be used in research related to these tissues .
Enhancement of Mothers Against Decapentaplegic Homolog 1/5/9 Phosphorylation
Research has shown that CPI-455 can enhance the phosphorylation of mothers against decapentaplegic homolog 1/5/9 . This protein is involved in a variety of cellular processes, including cell growth, apoptosis, and differentiation .
Safety and Hazards
Mechanism of Action
- KDM5A (also called RBP2) and KDM5B (PLU-1) are two members of this family that play crucial roles in cancer biology .
- It exhibits 200-fold selectivity for KDM5A over KDM4C and more than 500-fold selectivity against other JmjC domain-containing proteins .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
properties
IUPAC Name |
7-oxo-5-phenyl-6-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-10(2)13-14(11-6-4-3-5-7-11)19-15-12(8-17)9-18-20(15)16(13)21/h3-7,9-10,18H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXRQCOVGLGFIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C2C(=CNN2C1=O)C#N)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

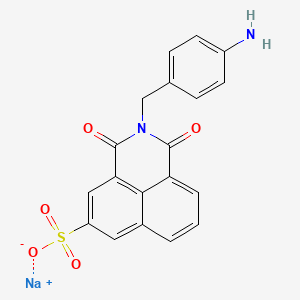
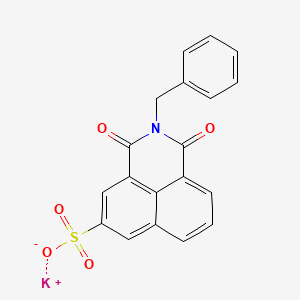
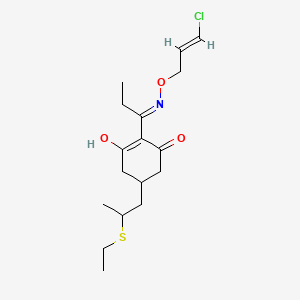
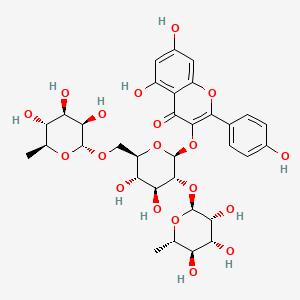
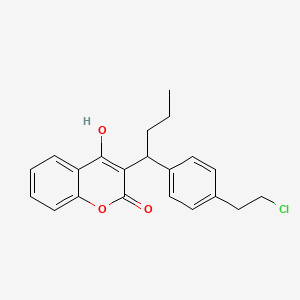
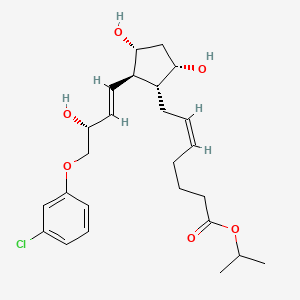



![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B606733.png)

![N-(5-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)pyrazin-2-yl)-2-fluoro-6-methylbenzamide](/img/structure/B606740.png)
